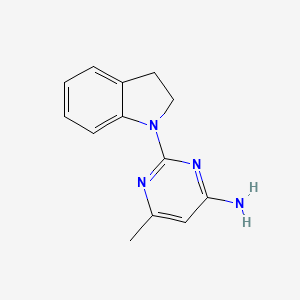![molecular formula C20H21F3N2O3 B6494884 N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide CAS No. 1351619-69-6](/img/structure/B6494884.png)
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide, or N-EPM-TFPM, is a novel chemical compound with a wide range of applications in scientific research. It has been studied extensively in the fields of biochemistry and physiology, and is increasingly being used in laboratory experiments.
Wirkmechanismus
The mechanism by which N-EPM-TFPM exerts its effects is not fully understood. However, it is believed that the compound binds to certain proteins, such as enzymes, and modulates their activity. It is also believed that the compound interacts with biological membranes, affecting their structure and function.
Biochemical and Physiological Effects
N-EPM-TFPM has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as phospholipase A2 and fatty acid synthase. It has also been found to modulate the activity of certain proteins, such as cyclooxygenase-2. In addition, it has been found to affect the structure and function of biological membranes, such as erythrocyte membranes.
Vorteile Und Einschränkungen Für Laborexperimente
N-EPM-TFPM has several advantages for lab experiments. It is relatively easy to synthesize, and is stable at room temperature. It is also relatively non-toxic, making it safe to use in laboratory settings. However, it is important to note that the compound has not been extensively tested in vivo, so its effects in living organisms are not fully known.
Zukünftige Richtungen
N-EPM-TFPM has many potential future directions. Further research could be conducted to explore its effects in living organisms, as well as to identify new applications for the compound. Additionally, further research could be conducted to explore the mechanism by which the compound binds to proteins, and to identify novel compounds with similar properties. Finally, the compound could be used as a tool to study the structure and dynamics of biological membranes.
Synthesemethoden
N-EPM-TFPM can be synthesized through a multi-step process. The first step is to prepare the starting material, 2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid, by reacting 4-chloro-2-ethoxyphenyl-4-(trifluoromethyl)phenylmorpholine-4-carboxylic acid with sodium hydroxide in aqueous solution. The second step is to convert the acid into the desired amide by reacting it with ethylenediamine in the presence of a catalytic amount of hydrochloric acid. Finally, the amide is purified by column chromatography.
Wissenschaftliche Forschungsanwendungen
N-EPM-TFPM has been widely used in scientific research due to its unique properties. It has been used as a substrate for enzyme-catalyzed reactions, as a ligand for various proteins, and as a model compound for studying the structure and function of proteins. It has also been used as a probe for studying the structure and dynamics of biological membranes.
Eigenschaften
IUPAC Name |
N-(2-ethoxyphenyl)-2-[4-(trifluoromethyl)phenyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O3/c1-2-27-17-6-4-3-5-16(17)24-19(26)25-11-12-28-18(13-25)14-7-9-15(10-8-14)20(21,22)23/h3-10,18H,2,11-13H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRFKXDYFRURZDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethoxyphenyl)-2-(4-(trifluoromethyl)phenyl)morpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{4',17'-dioxaspiro[cyclohexane-1,5'-tetracyclo[8.7.0.0^{3,8}.0^{11,15}]heptadecane]-1',3'(8'),9',11'(15')-tetraen-16'-ylidene}amino N-(3-chlorophenyl)carbamate](/img/structure/B6494801.png)

![4-(azepane-1-sulfonyl)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B6494809.png)
![6-(3-bromophenyl)-2-[(pyridin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6494820.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-[(4E)-3-(3-methoxypropyl)-2-oxo-1,2,3,4-tetrahydroquinazolin-4-ylidene]urea](/img/structure/B6494840.png)
![N-ethyl-1-[4-(piperidine-1-sulfonyl)benzoyl]-2,3-dihydro-1H-indole-2-carboxamide](/img/structure/B6494849.png)
![5-chloro-2-methoxy-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6494851.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494860.png)
![N-[(2-chlorophenyl)methyl]-2-[(5-{[(thiophen-2-yl)carbamoyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B6494868.png)
![N'-(2-ethoxyphenyl)-N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]ethanediamide](/img/structure/B6494869.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B6494877.png)
![N-[2-(4-fluorophenyl)-2-(morpholin-4-yl)ethyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B6494880.png)
![ethyl 4-[4-(3-methoxy-1-methyl-1H-pyrazole-4-amido)benzoyl]piperazine-1-carboxylate](/img/structure/B6494888.png)